4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride
Description
4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiazole core substituted with amino, methyl, and carboxylic acid groups, with a hydrochloride counterion enhancing solubility. It is primarily utilized as a building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates. The hydrochloride salt improves stability and water solubility, making it advantageous for reactions in polar solvents .
Properties
IUPAC Name |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c1-2-3(6)4(5(8)9)10-7-2;/h6H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVPQPVRZGBELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876191-58-1 | |
| Record name | 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride typically involves the cyclization of thioamides with α-haloketones under acidic conditions. One common method is the reaction of 3-methylthioamide with chloroacetic acid in the presence of hydrochloric acid, followed by cyclization to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives such as thiazol-5-one.
Reduction: Reduction reactions can lead to the formation of thiazol-5-ylamine.
Substitution: The amino group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazol-5-one derivatives.
Reduction: Thiazol-5-ylamine derivatives.
Substitution: Alkyl or aryl-substituted thiazole derivatives.
Scientific Research Applications
4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Structural Analogues
Isotianil (3,4-Dichloro-1,2-thiazole-5-carboxylic Acid Amide)
- Molecular Formula : C₁₁H₅Cl₂N₃OS
- Key Features: Thiazole ring substituted with chlorine (dichloro) and a carboxylic acid amide linked to o-cyanoaniline. Increased lipophilicity due to chlorine and aromatic substituents.
- Applications : Commercial fungicide targeting rice blast disease.
- Comparison: The dichloro and cyanoaniline groups in Isotianil enhance bioactivity but reduce water solubility compared to the hydrochloride salt in the target compound. Both share a thiazole-carboxylic acid backbone but diverge in substituent effects on reactivity and applications .
3-Methyl-1,2-thiazol-5-amine Hydrochloride
- Molecular Formula : C₄H₇N₃S·HCl
- Key Features: Simplifies the target compound by lacking the carboxylic acid group. Retains the amino and methyl groups on the thiazole ring.
- Applications : Intermediate in synthesizing bioactive molecules (e.g., serotonin receptor modulators).
- Comparison :
Functional Analogues
4-Amino-3-methyl-1,2,4-triazole-5-thione
- Molecular Formula : C₃H₅N₅S
- Key Features: Triazole ring with amino, methyl, and thione substituents. High electron density due to sulfur and nitrogen atoms.
- Applications : Corrosion inhibitor for bronze alloys in NaCl environments.
- Comparison :
5-Chloro-1,2,4-thiadiazole-3-carboxylic Acid
- Molecular Formula : C₃HClN₂O₂S
- Key Features :
- Thiadiazole ring with chloro and carboxylic acid groups.
- Increased acidity due to electron-withdrawing chlorine.
- Applications : Intermediate in antiviral and antimicrobial drug synthesis.
- Comparison :
Comparative Data Table
Research Findings and Implications
- Solubility and Stability : The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral analogues like Isotianil or 5-chloro-thiadiazole derivatives .
- Bioactivity : Isotianil’s dichloro and amide groups confer fungicidal properties, whereas the target compound’s carboxylic acid group enables peptide coupling in drug design .
- Electrochemical Utility : Triazole-thione derivatives outperform thiazoles in corrosion inhibition due to stronger metal-ligand interactions .
Biological Activity
4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antidiabetic research. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
1. Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of amino and carboxylic acid functional groups enhances its potential as a bioactive molecule. The structural formula can be represented as follows:
2. Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study identified a series of 2-aminothiazole-4-carboxylate derivatives that demonstrated excellent activity against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) as low as 0.06 µg/mL . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1 | M. tuberculosis H37Rv | 0.06 |
| 2 | E. coli | 1.0 |
| 3 | S. aureus | 0.5 |
3. Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds derived from thiazole have shown promising results in inhibiting cancer cell proliferation in various cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). One notable compound exhibited an IC50 value of 1.61 µg/mL against HepG-2 cells .
Case Study: Cytotoxicity Evaluation
In a comparative study, several thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines:
- Compound A : IC50 = 1.61 ± 1.92 µg/mL (HepG-2)
- Compound B : IC50 = 1.98 ± 1.22 µg/mL (A549)
These findings indicate that structural modifications in the thiazole ring can significantly influence anticancer activity.
4. Antidiabetic Effects
Thiazole derivatives have also been investigated for their antidiabetic properties. A study highlighted the potential of certain thiazole compounds to enhance insulin sensitivity and reduce oxidative stress in diabetic models . Specifically, the compound was shown to ameliorate hyperlipidemia and improve glycemic control.
Table 2: Antidiabetic Activity of Thiazole Compounds
| Compound | Model | Effect |
|---|---|---|
| A | STZ-induced diabetic rats | Increased insulin sensitivity |
| B | High-fat diet-induced rats | Reduced blood glucose levels |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways such as Bcl-2 family proteins.
- Antidiabetic Mechanism : Enhancement of insulin receptor signaling pathways and reduction of inflammatory markers in diabetic models.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reaction Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional heating | 6–8 hours | 65–70 | 95 | |
| Microwave irradiation | 45 minutes | 85–90 | 98 | |
| Solvent-free condensation | 3 hours | 75–80 | 97 |
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm proton environments and carbon backbone. For example, the amino group (δ 5.2–5.8 ppm) and thiazole ring protons (δ 7.1–7.5 ppm) .
- FT-IR : Identify functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.6).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in the hydrochloride salt form .
Advanced: How does the molecular structure influence its efficacy as a corrosion inhibitor?
Answer:
The compound’s thiazole ring and amino group enable adsorption onto metal surfaces via:
- Electron donation : The amino group donates electrons to vacant d-orbitals of Fe, forming protective films .
- Geometric effects : Planar structure enhances surface coverage, blocking aggressive ions (Cl⁻) .
Methodological Insights:
- Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency (e.g., 92% at 1 mM in 1M HCl) .
- Adsorption isotherms : Langmuir model confirms chemisorption dominance (ΔG°ads ≈ −35 kJ/mol) .
- DFT calculations : HOMO/LUMO energies correlate with electron-donating capacity (e.g., HOMO = −5.2 eV) .
Q. Table 2: Inhibition Efficiency vs. Concentration
| Concentration (mM) | Inhibition Efficiency (%) | Temperature (°C) |
|---|---|---|
| 0.5 | 78 | 25 |
| 1.0 | 92 | 25 |
| 2.0 | 95 | 40 |
Advanced: How to resolve contradictions in reported biological activities of derivatives?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:
- Structural variability : Substituents on the thiazole ring (e.g., methyl vs. bromo groups) alter bioavailability .
- Assay conditions : Variations in pH, solvent, or microbial strains affect activity.
Resolution Strategies:
- Reproducibility protocols : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.
- SAR (Structure-Activity Relationship) studies : Compare derivatives with controlled modifications (e.g., 3-methyl vs. 3-bromo analogs) .
- Metabolic stability assays : Evaluate degradation in simulated physiological conditions (e.g., PBS buffer, 37°C) .
Advanced: How can computational modeling predict reactivity and stability?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer capacity and active sites .
- Molecular Dynamics (MD) : Simulates adsorption behavior on Fe(110) surfaces, correlating with experimental corrosion rates .
- QSPR (Quantitative Structure-Property Relationship) : Links molecular descriptors (e.g., logP, polar surface area) to solubility or degradation kinetics .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
Simulate solvent interactions (e.g., water, HCl) via COSMO-RS.
Advanced: What analytical methods resolve stability challenges in aqueous formulations?
Answer:
- HPLC-UV : Monitor degradation products (e.g., hydrolysis of the carboxylic acid group) under accelerated storage (40°C/75% RH) .
- TGA/DSC : Assess thermal stability (decomposition onset >200°C).
- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–13) to identify optimal storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
